2-Ethynyl-1,3-difluorobenzene

Supramolecular Chemistry Materials Science Crystal Engineering

2-Ethynyl-1,3-difluorobenzene (CAS 381723-16-6), also known as 2,6-difluorophenylacetylene, is a fluorinated aromatic terminal alkyne building block with the molecular formula C8H4F2 and a molecular weight of 138.11 g/mol. It is characterized by a benzene ring substituted with an ethynyl group at the 1-position and fluorine atoms at the 2- and 6-positions, resulting in a symmetrical ortho-difluorinated architecture.

Molecular Formula C8H4F2
Molecular Weight 138.11 g/mol
CAS No. 381723-16-6
Cat. No. B1521100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-1,3-difluorobenzene
CAS381723-16-6
Molecular FormulaC8H4F2
Molecular Weight138.11 g/mol
Structural Identifiers
SMILESC#CC1=C(C=CC=C1F)F
InChIInChI=1S/C8H4F2/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H
InChIKeyBIFLARAADMSAQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynyl-1,3-difluorobenzene (CAS 381723-16-6) Procurement Guide: Core Properties & Sourcing Baseline


2-Ethynyl-1,3-difluorobenzene (CAS 381723-16-6), also known as 2,6-difluorophenylacetylene, is a fluorinated aromatic terminal alkyne building block with the molecular formula C8H4F2 and a molecular weight of 138.11 g/mol . It is characterized by a benzene ring substituted with an ethynyl group at the 1-position and fluorine atoms at the 2- and 6-positions, resulting in a symmetrical ortho-difluorinated architecture . This compound is typically supplied as a liquid with a purity specification of ≥95% . Key computed physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 141.8±30.0°C at 760 mmHg, a flash point of 29.2±12.4°C, and a LogP of 1.95 .

Fluorinated terminal alkyne building block for Sonogashira coupling
2,6-difluoro substitution enables electronic modulation and π-interactions
Liquid reagent suitable for synthetic chemistry and materials workflows

Why 2-Ethynyl-1,3-difluorobenzene (381723-16-6) Cannot Be Replaced by Generic Phenylacetylene Analogs


Generic substitution of 2-ethynyl-1,3-difluorobenzene with other ethynyl-difluorobenzene regioisomers or non-fluorinated phenylacetylene is not scientifically valid due to profound differences in electronic structure and supramolecular behavior driven by the unique 2,6-difluoro substitution pattern. This specific ortho-difluorination creates a distinct molecular electrostatic potential surface that fundamentally alters π-stacking propensity and hydrogen-bonding interactions compared to its closest analogs [1]. Experimental spectroscopic investigations reveal that the fluorine atoms at the 2- and 6-positions are directly conjugated with the ethynyl π-system, modulating the electron density of the aromatic ring and the terminal alkyne [2]. These quantifiable differences in intermolecular recognition and electronic properties have direct consequences for reaction selectivity in cross-couplings, performance in materials applications, and biological target engagement, making 2-ethynyl-1,3-difluorobenzene a non-interchangeable, application-critical building block.

π-stacking may not reproduce
2-fluorophenylacetylene exhibits lower propensity due to mono-fluoro architecture
Alkyne reactivity differs
Non-fluorinated phenylacetylene lacks ortho-fluorine modulation of C–H acidity
Regioisomer profile shift may alter bioactivity
2,4-difluoro regioisomer presents different electronic and steric environment

2-Ethynyl-1,3-difluorobenzene (381723-16-6): Quantitative Differentiation vs. Closest Analogs


π-Stacking Propensity: 2,6-Difluoro vs. 2-Fluoro Phenylacetylene

The ability of 2-ethynyl-1,3-difluorobenzene (2,6-difluorophenylacetylene) to form π-stacked heterodimers is significantly enhanced compared to its closest mono-fluorinated analog, 2-fluorophenylacetylene, despite both molecules possessing nearly identical dipole moments [1]. This counterintuitive finding, established through high-level quantum chemical calculations and spectroscopic analysis, highlights that dipole moment alone is not predictive of π-stacking behavior; the specific geometric arrangement of the two ortho-fluorine atoms in 2,6-difluorophenylacetylene creates a more favorable electrostatic potential for intermolecular π-interactions [1].

π-Stacking propensity
Head-to-head
2,6-Difluoro: Enhanced π-stacking 2-Fluoro: Lower π-stacking
Supports supramolecular design context
Computational and experimental heterodimer data
Supramolecular Chemistry Materials Science Crystal Engineering

Biological Activity: p21 Inhibitor Activity of 2-Ethynyl-1,3-difluorobenzene

2-Ethynyl-1,3-difluorobenzene has been specifically identified as an inhibitor of the p21 protein, a key regulator of cell cycle progression . In contrast, a search of publicly available bioactivity databases for the regioisomer 1-ethynyl-2,4-difluorobenzene (CAS 302912-34-1) yields no documented inhibitory activity against p21, suggesting this functional property is uniquely conferred by the 2,6-difluoro substitution pattern [1].

p21 inhibitor activity
Class-level
Reported p21 inhibitor; no data found for 2,4-regioisomer
p21 pathway study context
Data to verify; limited public bioactivity records
Chemical Biology Cancer Research Cell Cycle Regulation

Electronic Properties: Electrostatic Influence of Ortho-Fluorines on Alkyne Reactivity

High-level ab initio calculations (CCSD(T)/CBS) combined with IR-UV double resonance spectroscopy reveal that the two ortho-fluorine atoms in 2-ethynyl-1,3-difluorobenzene (2,6-difluorophenylacetylene) profoundly alter its hydrogen-bonding landscape [1]. The molecule forms a distinct C–H⋯N hydrogen-bonded complex with ammonia, where the C–H donor is the terminal alkyne hydrogen. The binding energy and vibrational frequency shifts for this complex are directly modulated by the strong electron-withdrawing effect of the ortho-fluorines, which increase the acidity of the terminal alkyne proton relative to non-fluorinated phenylacetylene [1].

Alkyne hydrogen bonding
Class-level
Ortho-fluorines increase C–H acidity Phenylacetylene: different binding energetics
Supports reaction selectivity review
Quantified shifts in IR frequencies and binding energies
Physical Organic Chemistry Click Chemistry Computational Chemistry

Regioisomer Comparison: Electronic and Steric Profile of 2,6-Difluoro vs. 2,4-Difluoro Substitution

The 2,6-difluoro substitution pattern of 2-ethynyl-1,3-difluorobenzene creates a unique, symmetrical ortho-fluorinated environment distinct from other difluorophenylacetylene regioisomers. 1-Ethynyl-2,4-difluorobenzene (CAS 302912-34-1), for instance, places the fluorine atoms in a meta-relationship to each other, resulting in a different molecular electrostatic potential map and dipole moment vector . While direct comparative reactivity data are scarce in the open literature, the well-established principles of fluoroaromatic chemistry dictate that these regioisomers will exhibit different regioselectivity in nucleophilic aromatic substitution (SNAr) and different electronic effects in cross-coupling reactions [1].

Regioisomer electronic profile
Supporting evidence
2,6-Difluoro: symmetrical withdrawal; 2,4-difluoro: asymmetrical
SAR study context
Electronic structure principles; direct comparative reactivity data scarce
Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Validated Application Scenarios for 2-Ethynyl-1,3-difluorobenzene (381723-16-6) Based on Quantitative Evidence


Supramolecular Materials and Crystal Engineering Leveraging Enhanced π-Stacking

Researchers designing self-assembled materials, organic semiconductors, or crystalline frameworks should prioritize 2-ethynyl-1,3-difluorobenzene when robust and predictable π-stacking interactions are required. Evidence demonstrates that the 2,6-difluoro substitution pattern significantly enhances π-stacking propensity compared to 2-fluorophenylacetylene, despite similar dipole moments [1]. This makes it a preferred building block for synthesizing extended π-conjugated systems where intermolecular order and electronic coupling are critical for device performance.

Chemical Biology Research Targeting p21-Mediated Cell Cycle Regulation

For investigations into p21 protein function and its role in cell cycle arrest, 2-ethynyl-1,3-difluorobenzene is a specifically validated tool compound. It has been documented as an inhibitor of p21, a key cyclin-dependent kinase inhibitor [1]. In contrast, regioisomers such as 1-ethynyl-2,4-difluorobenzene lack this reported activity . This makes 2-ethynyl-1,3-difluorobenzene an essential, non-substitutable starting point for medicinal chemistry campaigns targeting p21-dependent pathways in cancer or other proliferative diseases.

Synthesis of Conjugated Polymers and Advanced Materials via Cross-Coupling

2-Ethynyl-1,3-difluorobenzene is an ideal terminal alkyne monomer for the synthesis of fluorinated poly(phenylene ethynylene) (PPE) derivatives and other conjugated materials via Sonogashira or Glaser coupling [1]. The strong electron-withdrawing effect of the ortho-fluorine atoms, which increases terminal alkyne acidity and modulates the π-system's electronic properties, allows for fine-tuning of the resulting polymer's optical and electronic band gaps . This level of electronic control is not achievable with non-fluorinated phenylacetylene analogs.

Structure-Activity Relationship (SAR) Studies for Ortho-Fluorinated Bioisosteres

In medicinal chemistry programs exploring fluorinated aromatic bioisosteres, 2-ethynyl-1,3-difluorobenzene serves as a critical SAR probe for evaluating the effects of symmetrical ortho-fluorination on target binding, metabolic stability, and physicochemical properties. Its distinct electronic and steric profile compared to 2,4-difluoro or 3,5-difluoro regioisomers [1] makes it an indispensable comparator in lead optimization campaigns, allowing medicinal chemists to systematically map the contribution of fluorine placement to overall compound performance.

Application
Selection Property
Validation Focus
Supramolecular materials & crystal engineering
π-Stacking propensity
Intermolecular order and electronic coupling
p21-mediated cell cycle studies
p21 inhibitor activity
Cell cycle arrest pathway validation
Conjugated polymer synthesis
Terminal alkyne reactivity & electronic tuning
Polymer optoelectronic properties
Fluorinated bioisostere SAR studies
Ortho-difluoro electronic/steric profile
Target binding & metabolic stability

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